molecular formula C17H18N4O2S B6428724 4-(propan-2-yloxy)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide CAS No. 2034365-52-9

4-(propan-2-yloxy)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide

Cat. No.: B6428724
CAS No.: 2034365-52-9
M. Wt: 342.4 g/mol
InChI Key: GAKAECGBYQOPAJ-UHFFFAOYSA-N
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Description

4-(propan-2-yloxy)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a propan-2-yloxy group and a 1,2,3-triazole ring attached to a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yloxy)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide typically involves multiple steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst.

    Attachment of the thiophene moiety: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the benzamide core: The benzamide core can be synthesized by reacting a benzoyl chloride derivative with an amine.

    Introduction of the propan-2-yloxy group: This can be achieved through an etherification reaction, where the hydroxyl group of the benzamide is reacted with an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yloxy)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(propan-2-yloxy)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulation of signaling pathways: By interacting with key proteins in signaling pathways, the compound could alter cellular responses to external stimuli.

    Interference with DNA or RNA: The compound may bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    4-(propan-2-yloxy)-N-{[1-(phenyl)-1H-1,2,3-triazol-4-yl]methyl}benzamide: Similar structure but with a phenyl group instead of a thiophene ring.

    4-(propan-2-yloxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 4-(propan-2-yloxy)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide lies in its combination of functional groups and structural features. The presence of the thiophene ring and the 1,2,3-triazole moiety provides distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-propan-2-yloxy-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-12(2)23-16-5-3-13(4-6-16)17(22)18-9-14-10-21(20-19-14)15-7-8-24-11-15/h3-8,10-12H,9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKAECGBYQOPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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